5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid
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Overview
Description
5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid is an organic compound with a unique structure that includes an isopropyl group, a methylamino group, and a dimethylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid typically involves the reaction of 2,2-dimethylpentanoic acid with isopropylamine and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques like high-performance liquid chromatography (HPLC) or distillation .
Chemical Reactions Analysis
Types of Reactions
5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentanoic acid: Shares the same backbone but lacks the isopropyl and methylamino groups.
Isopropylamine: Contains the isopropyl group but lacks the dimethylpentanoic acid structure.
Methylamine: Contains the methylamino group but lacks the dimethylpentanoic acid structure
Uniqueness
5-(Isopropyl(methyl)amino)-2,2-dimethylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H23NO2 |
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Molecular Weight |
201.31 g/mol |
IUPAC Name |
2,2-dimethyl-5-[methyl(propan-2-yl)amino]pentanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-9(2)12(5)8-6-7-11(3,4)10(13)14/h9H,6-8H2,1-5H3,(H,13,14) |
InChI Key |
MXLWBWIAAJTQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCC(C)(C)C(=O)O |
Origin of Product |
United States |
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